molecular formula C4H9Cl2N3O B2742335 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 1808587-33-8

4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No.: B2742335
CAS No.: 1808587-33-8
M. Wt: 186.04
InChI Key: CDSSUWLVQWLBEB-UHFFFAOYSA-N
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Description

Product Overview 4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS 1808587-33-8) is a high-purity chemical building block supplied as a solid. With the molecular formula C 4 H 9 Cl 2 N 3 O and a molecular weight of 186.04, this compound is an essential reagent for advanced organic synthesis and drug discovery programs . This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Research Applications and Value This compound belongs to the class of 4-aminopyrazoles, which are recognized in medicinal chemistry as versatile and privileged scaffolds . The aminopyrazole core is a key structural element in the development of novel biologically active molecules. Researchers utilize this and related scaffolds to create compounds for investigating various therapeutic targets, including kinases and carbonic anhydrases . Furthermore, the pyrazolone structure is a known precursor to fused heterobicyclic systems, such as the pyrazolo[5,1-c][1,2,4]triazole scaffold, which is emerging as a promising structure in medicinal chemistry due to its diverse biological potential . Safety Information This compound requires careful handling. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and precautionary information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

4-amino-5-methyl-1,2-dihydropyrazol-3-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.2ClH/c1-2-3(5)4(8)7-6-2;;/h5H2,1H3,(H2,6,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSUWLVQWLBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1808587-33-8
Record name 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the reaction of 4-aminoantipyrine with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Activity :
    Research has indicated that derivatives of pyrazole compounds, including 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride, exhibit significant antiviral properties. For instance, studies have shown that compounds with similar structures can inhibit human dihydroorotate dehydrogenase (DHODH), which is crucial for the replication of various viruses, including the measles virus .
  • Anticancer Properties :
    The compound has been investigated for its anticancer potential. Studies involving molecular hybrids that incorporate pyrazole structures have demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism of action often involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes:

  • Dihydroorotate Dehydrogenase (DHODH) : Inhibition of this enzyme has been linked to antiviral effects and potential applications in treating autoimmune diseases by modulating immune responses .

Synthesis and Structural Studies

The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. Research has focused on understanding the structural characteristics that enhance its biological activity. For example, structural modifications can lead to improved binding affinities for target enzymes or receptors.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated inhibition of measles virus replication through DHODH inhibition .
Study 2Anticancer PropertiesShowed cytotoxic effects on colon and breast cancer cell lines via apoptosis induction .
Study 3Enzyme InhibitionConfirmed the role of pyrazole derivatives in inhibiting DHODH, contributing to both antiviral and anticancer effects .

Mechanism of Action

The mechanism of action of 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The structural uniqueness of 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride lies in its substituent arrangement. Comparisons with related dihydrochloride pyrazolones reveal significant variations in properties:

Compound Substituents Molecular Formula Molecular Weight Key Properties Applications
This compound 4-NH₂, 5-CH₃ C₄H₈Cl₂N₃O* ~209.05† High water solubility due to dihydrochloride; moderate lipophilicity from methyl Pharmaceutical intermediates
5-(Piperidin-4-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride () 5-piperidinyl C₈H₁₅Cl₂N₃O 240.13 Enhanced basicity from piperidine; hygroscopic Life science research
5-(2-Aminoethyl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride () 5-CH₂CH₂NH₂ C₅H₁₂Cl₂N₄O 215.09 Increased polarity and bioavailability due to ethylamine chain Drug development
Azoamidine dihydrochloride derivatives () Varied azo and amidine groups Variable Variable (~300–500) pH-sensitive initiators; thermal stability Polymerization catalysts

*Assumed based on core structure; †Calculated from empirical formula.

  • Solubility and Stability : The methyl group in the target compound balances hydrophilicity and lipophilicity, whereas piperidine-containing analogs () exhibit higher hygroscopicity, impacting storage conditions. Azoamidine derivatives () show pH-dependent reactivity, unlike the target compound’s likely pH-stable dihydrochloride form .
  • Bioactivity : Ethylamine-substituted analogs () may have superior membrane permeability due to flexible side chains, whereas the target compound’s compact structure could favor receptor-binding specificity in medicinal chemistry .

Application Divergence

  • Piperidine-containing analogs () are marketed for life science research, possibly targeting neurological receptors.
  • Industrial Use : Azoamidine dihydrochlorides () serve as radical initiators in polymer production, a niche distinct from the target compound’s likely biomedical focus .

Biological Activity

4-Amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride (CAS: 1808587-33-8) is a compound within the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

  • Molecular Formula : C₄H₉Cl₂N₃O
  • Molecular Weight : 186.04 g/mol
  • CAS Number : 1808587-33-8

1. Antimicrobial Activity

Research indicates that compounds with a pyrazole nucleus exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Notably, certain modifications in the structure enhance their efficacy against these pathogens. One study highlighted that a specific derivative demonstrated comparable activity to standard antibiotics like ampicillin and ketoconazole .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to 4-amino-5-methyl-2,3-dihydro-1H-pyrazol-3-one were evaluated for their ability to reduce inflammation in animal models. These studies showed that certain derivatives effectively inhibited carrageenan-induced edema and reduced capillary permeability in mice, indicating a strong anti-inflammatory action comparable to indomethacin .

3. Anticancer Properties

Recent investigations into the anticancer potential of pyrazole derivatives have revealed promising results. Various studies have focused on their ability to inhibit tumor cell proliferation. For instance, specific compounds were tested against a range of cancer cell lines using MTT assays, demonstrating significant antiproliferative effects at micromolar concentrations .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may influence various signaling cascades, such as those associated with oxidative stress and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the functional groups attached to the pyrazole ring can significantly enhance or diminish its efficacy against specific biological targets. For example, the introduction of electron-withdrawing groups has been shown to increase antimicrobial activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by Burguete et al. synthesized a series of 1,5-diaryl pyrazoles and tested them against various bacterial strains. The results indicated that certain compounds exhibited high antibacterial activity, particularly those with specific aliphatic amide moieties .

Case Study 2: Anti-inflammatory Activity

In another investigation by Chovatia et al., several pyrazole derivatives were tested for their anti-inflammatory properties using an acetic acid-induced model in mice. The results demonstrated significant reductions in inflammation markers compared to control groups .

Q & A

Q. Table 1. Key Crystallographic Refinement Parameters (SHELXL)

ParameterValue
RadiationMo-Kα (λ = 0.71073 Å)
Temperature150 K
R-factor (all data)<0.05
Residual Density (eÅ⁻³)±0.25

Q. Table 2. Stability Study Conditions

ConditionProtocol
Thermal25–300°C (TGA, N₂ flow)
Photolytic48-hr UV exposure (λ = 254 nm)
HydrolyticpH 2–12, 37°C, 7 days

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